N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzooxazole ring, a tert-butyl group, and a nitrobenzamide moiety
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.5g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C25H23N3O4/c1-15-13-17(7-11-21(15)28(30)31)23(29)26-19-10-12-22-20(14-19)27-24(32-22)16-5-8-18(9-6-16)25(2,3)4/h5-14H,1-4H3,(H,26,29) |
InChI Key |
UJLKRXKQQJNNNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminophenol with 4-tert-butylbenzoyl chloride to form the benzooxazole ring, followed by nitration and subsequent amidation to introduce the nitrobenzamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the tert-butyl group.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring and nitrobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: Similar in structure but lacks the benzooxazole ring and nitrobenzamide group.
N-tert-butylpyrazole derivatives: Share the tert-butyl group but have different core structures and functional groups.
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is unique due to its combination of a benzooxazole ring, tert-butyl group, and nitrobenzamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
